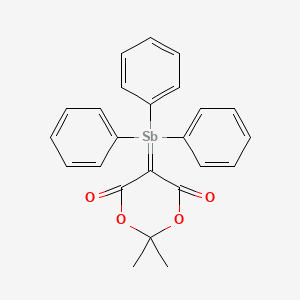

2,2-Dimethyl-5-(triphenyl-lambda~5~-stibanylidene)-1,3-dioxane-4,6-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,2-Dimethyl-5-(triphenyl-lambda~5~-stibanylidene)-1,3-dioxane-4,6-dione is a complex organometallic compound featuring antimony as a central element This compound is notable for its unique structure, which includes a dioxane ring and a triphenylantimony moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-5-(triphenyl-lambda~5~-stibanylidene)-1,3-dioxane-4,6-dione typically involves the reaction of triphenylantimony dichloride with a dioxane derivative under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

2,2-Dimethyl-5-(triphenyl-lambda~5~-stibanylidene)-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

Reduction: Reduction reactions can yield lower oxidation state antimony compounds.

Substitution: The triphenylantimony moiety can participate in substitution reactions, where one or more phenyl groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often involve reagents like halogens or organometallic compounds under mild to moderate conditions.

Major Products

Oxidation: Higher oxidation state antimony compounds.

Reduction: Lower oxidation state antimony compounds.

Substitution: Various substituted antimony compounds depending on the reagents used.

Aplicaciones Científicas De Investigación

2,2-Dimethyl-5-(triphenyl-lambda~5~-stibanylidene)-1,3-dioxane-4,6-dione has several scientific research applications:

Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a therapeutic agent.

Industry: Utilized in the development of advanced materials, including polymers and composites.

Mecanismo De Acción

The mechanism of action of 2,2-Dimethyl-5-(triphenyl-lambda~5~-stibanylidene)-1,3-dioxane-4,6-dione involves its interaction with molecular targets through its antimony center. The compound can coordinate with various ligands, facilitating catalytic processes. The dioxane ring provides stability and enhances the compound’s reactivity. The triphenylantimony moiety plays a crucial role in the compound’s ability to participate in substitution and redox reactions.

Comparación Con Compuestos Similares

Similar Compounds

Triphenylantimony dichloride: A precursor in the synthesis of 2,2-Dimethyl-5-(triphenyl-lambda~5~-stibanylidene)-1,3-dioxane-4,6-dione.

Triphenylantimony oxide: Another organoantimony compound with different reactivity and applications.

2,2-Dimethyl-1,3-dioxane-4,6-dione: A related compound without the antimony moiety.

Uniqueness

This compound is unique due to its combination of a dioxane ring and a triphenylantimony moiety This structure imparts distinct chemical properties, making it valuable in catalysis and materials science

Actividad Biológica

2,2-Dimethyl-5-(triphenyl-lambda^5-stibanylidene)-1,3-dioxane-4,6-dione is a complex organometallic compound that has garnered interest due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a dioxane ring and triphenyl-stibanylidene moiety. Its molecular formula is C18H18O2Sb, and it has a molecular weight of approximately 350.4 g/mol. The presence of the stibanylidene group suggests potential reactivity and interaction with biological systems.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of various derivatives of dioxane compounds, including those similar to 2,2-Dimethyl-5-(triphenyl-lambda^5-stibanylidene)-1,3-dioxane-4,6-dione. For instance, compounds with similar structural frameworks have shown promising results against resistant strains of bacteria such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Synergistic Effects |

|---|---|---|---|

| Compound A | E. coli | 4.9 µg/mL | With Amikacin |

| Compound B | S. aureus | 2.4 µg/mL | With Gentamicin |

| Compound C | P. aeruginosa | 39.1 µg/mL | With Gentamicin |

The antimicrobial activity is believed to arise from the ability of these compounds to modulate antibiotic efficacy. For example, one study demonstrated that certain dioxane derivatives could enhance the activity of existing antibiotics against resistant strains by altering bacterial cell wall permeability and inhibiting efflux pumps .

Cytotoxicity Studies

In addition to antimicrobial properties, the cytotoxic effects of related compounds on cancer cell lines have been investigated. The selectivity index (SI) is an important measure in determining the therapeutic potential of these compounds.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| Compound D | HeLa | 15.7 | 4.8 |

| Compound E | A549 | 20.8 | 3.6 |

| Compound F | LS174 | 21.8 | 2.9 |

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated the antibacterial effects of a derivative compound against clinical strains of E. coli, S. aureus, and Pseudomonas aeruginosa. The results indicated significant reductions in MIC values when combined with standard antibiotics, suggesting that these compounds could serve as effective adjuvants in antibiotic therapy .

- Cytotoxicity Evaluation : Another research effort focused on assessing the cytotoxic effects of dioxane derivatives on various cancer cell lines, revealing moderate toxicity levels with promising selectivity indices for certain compounds, indicating their potential for targeted cancer therapies .

Propiedades

Número CAS |

666263-51-0 |

|---|---|

Fórmula molecular |

C24H21O4Sb |

Peso molecular |

495.2 g/mol |

Nombre IUPAC |

2,2-dimethyl-5-(triphenyl-λ5-stibanylidene)-1,3-dioxane-4,6-dione |

InChI |

InChI=1S/C6H6O4.3C6H5.Sb/c1-6(2)9-4(7)3-5(8)10-6;3*1-2-4-6-5-3-1;/h1-2H3;3*1-5H; |

Clave InChI |

VFRXUZRELNYZAN-UHFFFAOYSA-N |

SMILES canónico |

CC1(OC(=O)C(=[Sb](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O1)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.